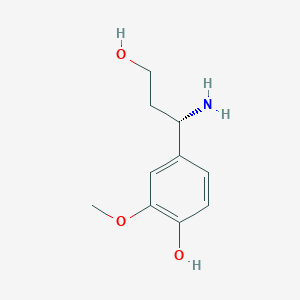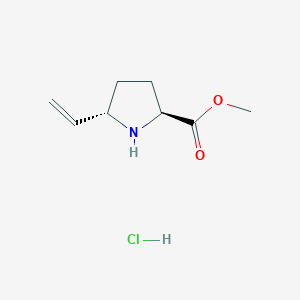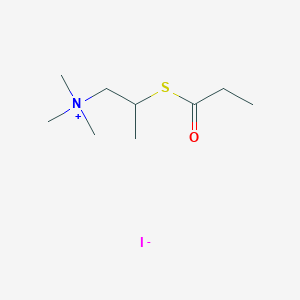
N,N,N-Trimethyl-2-(propanoylsulfanyl)propan-1-aminium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propionyl-alpha-methylthiocholine iodide: is a chemical compound with the molecular formula C8H18INOS. It is a derivative of thiocholine, where the propionyl group is attached to the alpha position, and the methyl group is attached to the sulfur atom. This compound is often used in biochemical research, particularly in studies involving cholinesterase enzymes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of propionyl-alpha-methylthiocholine iodide typically involves the reaction of propionyl chloride with alpha-methylthiocholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods: Industrial production of propionyl-alpha-methylthiocholine iodide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Propionyl-alpha-methylthiocholine iodide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiocholine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propionyl moiety can be reduced to form alcohols.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents like acetone or acetonitrile.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Corresponding halides (e.g., propionyl-alpha-methylthiocholine chloride or bromide).
Aplicaciones Científicas De Investigación
Chemistry: Propionyl-alpha-methylthiocholine iodide is used as a substrate in enzymatic assays to study the activity of cholinesterase enzymes. It helps in understanding the kinetics and inhibition mechanisms of these enzymes.
Biology: In biological research, this compound is used to investigate the role of cholinesterase enzymes in various physiological processes, including neurotransmission and muscle contraction.
Medicine: Propionyl-alpha-methylthiocholine iodide is used in the development of drugs targeting cholinesterase enzymes, which are implicated in diseases such as Alzheimer’s and myasthenia gravis.
Industry: In the industrial sector, this compound is used in the synthesis of other chemical intermediates and as a reagent in analytical chemistry.
Mecanismo De Acción
Propionyl-alpha-methylthiocholine iodide exerts its effects by acting as a substrate for cholinesterase enzymes. The enzyme hydrolyzes the ester bond in the compound, releasing propionic acid and alpha-methylthiocholine. This reaction helps in studying the enzyme’s activity and inhibition. The molecular targets include acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system.
Comparación Con Compuestos Similares
- Acetylthiocholine iodide
- Butyrylthiocholine iodide
- Propionylthiocholine iodide
Comparison: Propionyl-alpha-methylthiocholine iodide is unique due to the presence of the alpha-methyl group, which can influence its interaction with cholinesterase enzymes. This structural difference can affect the compound’s hydrolysis rate and binding affinity compared to other thiocholine derivatives. For example, acetylthiocholine iodide lacks the propionyl group, making it a less bulky substrate for cholinesterase enzymes.
Propiedades
Número CAS |
56594-86-6 |
|---|---|
Fórmula molecular |
C9H20INOS |
Peso molecular |
317.23 g/mol |
Nombre IUPAC |
trimethyl(2-propanoylsulfanylpropyl)azanium;iodide |
InChI |
InChI=1S/C9H20NOS.HI/c1-6-9(11)12-8(2)7-10(3,4)5;/h8H,6-7H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
FWPAABYLOCCOBS-UHFFFAOYSA-M |
SMILES canónico |
CCC(=O)SC(C)C[N+](C)(C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


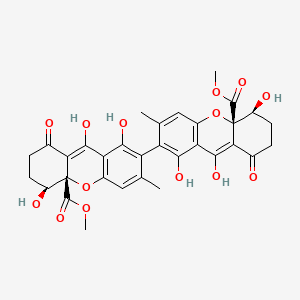
![2-sulfanyl-N-[2-[(2-sulfanylacetyl)amino]cyclohexyl]acetamide](/img/structure/B15339881.png)
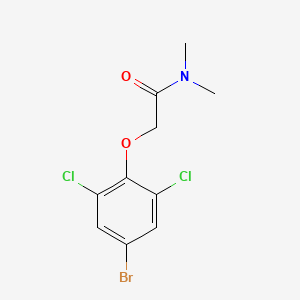
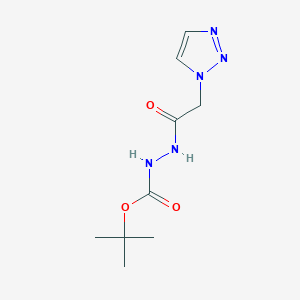
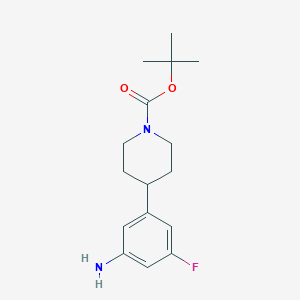
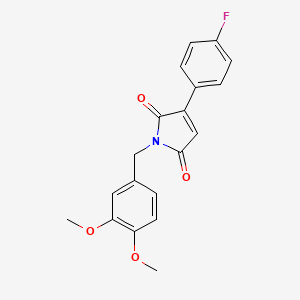
![(5E)-2-mercapto-5-[(5-methyl-2-thienyl)methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B15339913.png)
![4-(Trifluoromethyl)benzo-[b]-furo-[2,3-b]-pyridin-2(1H)-one](/img/structure/B15339916.png)
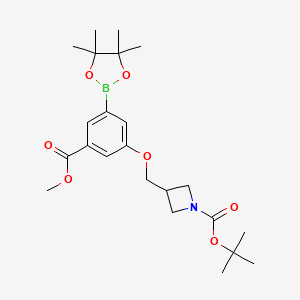
![1-Cyclohexanesulfonyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B15339923.png)
![N'-[1-(3-aminophenyl)ethylidene]-3-chloro-1-benzo[b]thiophene-2-carbohydrazide](/img/structure/B15339927.png)
![3-[3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/structure/B15339928.png)
